molecular formula C20H13N3OS2 B2846680 Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- CAS No. 397288-34-5

Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-

Cat. No.: B2846680
CAS No.: 397288-34-5
M. Wt: 375.46
InChI Key: XJTJKWKHGYPETG-XDOYNYLZSA-N
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Description

This compound is a benzothiazole derivative featuring a carboxamide group at position 2 and a naphtho[2,1-d]thiazol-2-ylidene substituent. The naphthothiazolylidene moiety introduces extended aromaticity, enhancing π-π stacking interactions and lipophilicity, while the carboxamide group provides hydrogen-bonding capability. Such structural attributes are critical in medicinal chemistry, particularly for targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3OS2/c1-23-15-11-10-12-6-2-3-7-13(12)17(15)26-20(23)22-18(24)19-21-14-8-4-5-9-16(14)25-19/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTJKWKHGYPETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone to form the corresponding Schiff base, which is then cyclized to form the desired product . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Scientific Research Applications

Medicinal Applications

Benzothiazole derivatives are well-known for their pharmacological significance. Research indicates that Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- may exhibit various therapeutic potentials, including:

  • Anti-inflammatory Activity : Compounds similar to this derivative have demonstrated the ability to reduce inflammation in various models.
  • Anticancer Properties : The compound's interaction with specific proteins involved in cancer pathways suggests potential use in cancer therapy.
  • Antimicrobial Effects : The compound has shown promise against various bacterial strains, indicating its utility in treating infections.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that derivatives similar to Benzothiazole-2-carboxamide significantly reduced inflammation markers in animal models, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways, highlighting its potential as an anticancer agent.

Material Science Applications

The structural characteristics of Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- make it suitable for applications in material science:

  • Organic Semiconductors : The electronic properties of this compound suggest it could be utilized in the development of organic semiconductors for electronic devices.

Comparative Analysis Table

Compound NameStructureUnique Properties
N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamideStructureStrong anti-inflammatory activity
N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamideStructureExhibits diuretic properties
6-NitrobenzothiazoleStructureDisplays significant antimicrobial activity

Mechanism of Action

The mechanism of action of Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Larger aromatic systems (naphthothiazolylidene) improve lipophilicity and binding to hydrophobic pockets, while carboxamide groups enable hydrogen bonding. Electron-donating substituents (e.g., methoxy) enhance antioxidative activity, whereas nitro groups reduce it .
  • PSA values (~65 Ų) align with moderate oral bioavailability .
  • Therapeutic Potential: The compound’s dual functionality (antioxidative and antiproliferative) positions it as a candidate for cancer therapy, while its ligand properties could be exploited in catalysis .

Biological Activity

Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- is a complex organic compound that has garnered attention for its diverse biological activities. This compound integrates benzothiazole and naphthothiazole moieties, which are known for their pharmacological significance. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications.

Chemical Structure and Properties

The structure of Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- features a benzothiazole framework combined with a naphtho-thiazole moiety. The presence of sulfur and nitrogen atoms within its heterocyclic structure contributes to its biological activities. The molecular formula is C15H12N2SC_{15}H_{12}N_2S, indicating the presence of key functional groups that may play a role in its interaction with biological targets.

Structural Representation

ComponentStructure
BenzothiazoleBenzothiazole
NaphthothiazoleNaphthothiazole
Full CompoundFull Structure

Anticancer Properties

Research has shown that benzothiazole derivatives exhibit significant anticancer activity. For example, studies indicate that compounds similar to Benzothiazole-2-carboxamide can inhibit various cancer cell lines through multiple mechanisms. A notable study reported that derivatives demonstrated cytotoxic effects against human leukemia (THP-1) and melanoma (B16-F10) cell lines with varying degrees of potency. The mechanism often involves the inhibition of tumor-associated carbonic anhydrases, which are crucial in maintaining pH levels in tumor microenvironments.

Case Study: Anticancer Activity

In a study by Kumbhare et al., several benzothiazole derivatives were screened for their cytotoxic activities against different cancer cell lines. The findings revealed:

  • Compound 1 : GI50 value of 0.57 µM against MCF-7 (breast cancer).
  • Compound 2 : GI50 value of 0.4 µM against MCF-7.

These results underscore the potential of benzothiazoles as leads in anticancer drug development .

Antimicrobial Activity

Benzothiazole derivatives also demonstrate notable antimicrobial properties. They have been studied for their effectiveness against various bacterial and fungal strains. For instance, compounds derived from the benzothiazole scaffold have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Research Findings on Antimicrobial Activity

A systematic review highlighted that certain benzothiazole derivatives exhibited:

  • Inhibition Zones : Ranging from 10 mm to 25 mm against Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : Values as low as 5 µg/mL for effective compounds.

These findings suggest that modifications to the benzothiazole structure can enhance antimicrobial efficacy .

Other Biological Activities

Beyond anticancer and antimicrobial effects, benzothiazoles have been associated with various other pharmacological activities:

  • Anti-inflammatory : Compounds have shown potential in reducing inflammation markers.
  • Antidiabetic : Some derivatives have exhibited glucose-lowering effects in diabetic models.
  • Antiviral : Preliminary studies suggest activity against viral pathogens.

The biological activity of Benzothiazole-2-carboxamide is attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives inhibit enzymes such as carbonic anhydrase and urease, which are involved in cancer progression and infection.
  • Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels, impacting cellular signaling pathways related to cancer and inflammation.

Q & A

Q. What are the common synthetic routes for benzothiazole-2-carboxamide derivatives?

The synthesis typically involves multi-step reactions focusing on cyclization and functionalization. Key steps include:

  • Formation of the benzothiazole core : Cyclization of 2-aminothiophenol with aldehydes/ketones under acidic or basic conditions (e.g., using DMF or piperidine as catalysts) .
  • Introduction of substituents : Alkylation or acylation reactions (e.g., using 2-methoxyethyl bromide) to modify the thiazole ring .
  • Carboxamide coupling : Reacting the benzothiazole intermediate with activated carboxylic acid derivatives (e.g., via HATU or EDC coupling) .
    Optimization of solvent choice (e.g., THF, acetonitrile) and temperature (reflux conditions) is critical for yield improvement .

Q. How is the structure of benzothiazole derivatives characterized?

Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, resolving ambiguities in regiochemistry (e.g., distinguishing naphtho-thiazole substituents) .
  • Mass spectrometry (HRMS) : Determines molecular weight and fragmentation patterns, essential for validating synthetic products .
  • X-ray crystallography : Resolves stereochemical details of crystalline derivatives, particularly for thiazol-2-ylidene complexes .

Q. What biological activities are associated with benzothiazole carboxamides?

Benzothiazole derivatives exhibit diverse pharmacological properties (Table 1):

Activity Mechanistic Insight Reference
Anticancer DNA intercalation or topoisomerase inhibition via planar aromatic systems
Antimicrobial Disruption of bacterial cell membranes or enzyme inhibition (e.g., dihydrofolate reductase)
Anti-Parkinsonian Modulation of dopaminergic pathways through urea/thiourea side chains
Diuretic Interaction with renal ion transporters (e.g., Na+^+/K+^+-ATPase)

Advanced Questions

Q. How can reaction conditions be optimized for introducing substituents on the naphtho[2,1-d]thiazole moiety?

Key strategies include:

  • Catalyst screening : Copper(I) or rhodium complexes enhance electrophilicity in cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in alkylation steps .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive functionalization (e.g., nitro group introduction) .
    Example: Scheme 3 in details CuCl/KOt-Bu-mediated coupling at 25°C (59% yield).

Q. What strategies resolve contradictions in spectral data interpretation for benzothiazole derivatives?

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions (e.g., naphtho-thiazole protons) .
  • Isotopic labeling : 15^15N or 19^19F labeling clarifies ambiguous assignments in complex heterocycles .
  • Computational modeling : DFT calculations predict NMR chemical shifts and verify proposed tautomeric forms .

Q. How do electronic effects influence the reactivity of thiazol-2-ylidene ligands in catalytic applications?

Thiazol-2-ylidenes act as strong σ-donors and weak π-acceptors due to their electrophilic carbene centers:

  • Enhanced metal-ligand bonding : Stabilizes transition-metal catalysts (e.g., Ru or Rh complexes) in olefin metathesis or C–H activation .
  • Tunable electrophilicity : Substituents on the naphtho-thiazole ring (e.g., methyl or methoxy groups) modulate electron density, impacting catalytic turnover .
    Example: Rh-thiazol-2-ylidene complexes achieve 95% yield in carbonylative cycloadditions .

Q. What methodologies assess the stability of benzothiazole carboxamides under physiological conditions?

  • pH-dependent hydrolysis studies : Incubate compounds in buffers (pH 1–10) and monitor degradation via HPLC .
  • Plasma stability assays : Evaluate metabolic resistance by exposing derivatives to human plasma (37°C, 24 hrs) .
  • Accelerated stability testing : Use thermal stress (40–60°C) to predict shelf-life and storage requirements .

Q. How can regioselectivity challenges in benzothiazole functionalization be addressed?

  • Directing groups : Install temporary substituents (e.g., pyridyl) to steer electrophilic substitution to desired positions .
  • Protecting group strategies : Use Boc or Fmoc groups to block reactive sites during multi-step syntheses .
  • Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps by reducing reaction times .

Q. What in vitro models are suitable for evaluating the anticancer activity of benzothiazole derivatives?

  • Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7, HeLa) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify programmed cell death .
  • Targeted enzyme assays : Measure inhibition of kinases (e.g., EGFR) or topoisomerases using fluorogenic substrates .

Q. How do structural modifications impact the pharmacokinetic properties of benzothiazole carboxamides?

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to reduce lipophilicity and improve solubility .
  • Pro-drug strategies : Mask carboxamide groups with ester linkages for enhanced bioavailability .
  • Metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots .

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